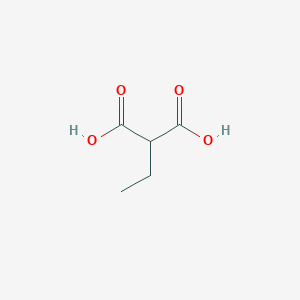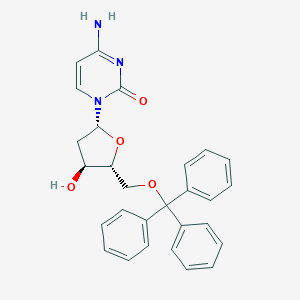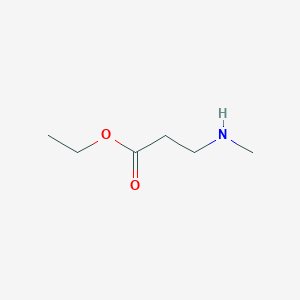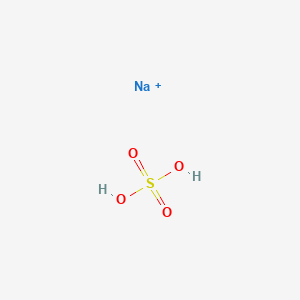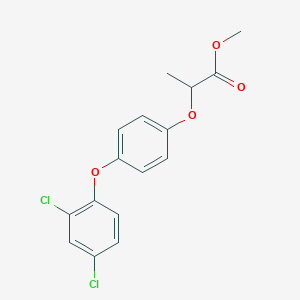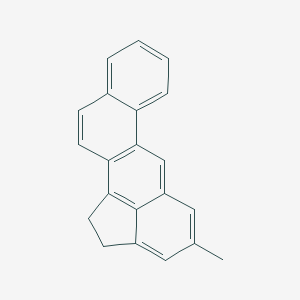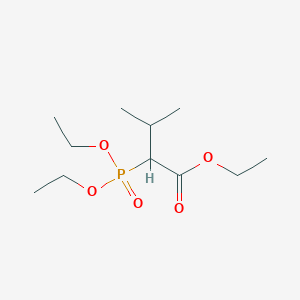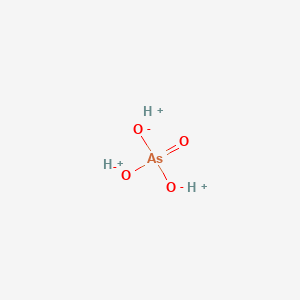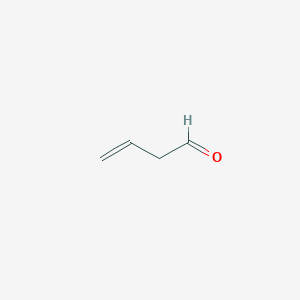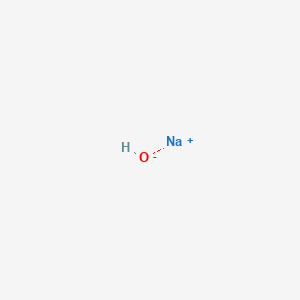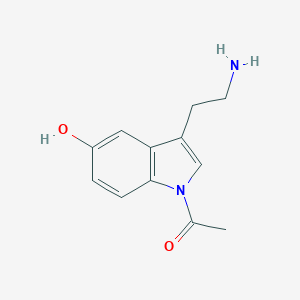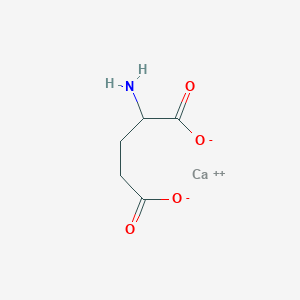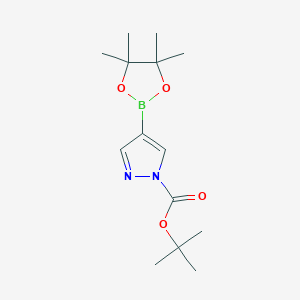
叔丁基4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑-1-羧酸酯
描述
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds, including crizotinib, which is used in the treatment of certain cancers . The compound features a pyrazole ring, a tert-butyl group, and a dioxaborolane moiety, which is a boronic ester. The presence of the boronic ester is particularly significant as it is often used in Suzuki coupling reactions, a type of cross-coupling reaction that is widely employed in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. The process yields the final compound with a total yield of 49.9% . The synthesis route is considered efficient and provides a good yield of the desired product. Other related compounds, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, are synthesized from different starting materials like 5-bromoindole, indicating the versatility of the synthetic methods for tert-butyl substituted compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted pyrazoles has been studied using various spectroscopic techniques and X-ray crystallography. For example, the molecular structures of three 4-tert-butylpyrazoles were determined, and their tautomeric forms were identified in both solution and solid states . Similarly, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by spectroscopic methods and X-ray single crystal diffraction, and the results were in agreement with the DFT-optimized structure .
Chemical Reactions Analysis
The tert-butyl group and the dioxaborolane moiety in the compound are reactive sites that can participate in various chemical reactions. The boronic ester is particularly important for cross-coupling reactions, such as the Suzuki coupling, which is a cornerstone in modern synthetic organic chemistry. The tert-butyl group can also be involved in reactions, although it is often used as a protecting group due to its steric bulk .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted pyrazoles and related compounds have been explored through experimental and computational methods. For instance, the crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate provided insights into the electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and interaction with other molecules . The tert-butyl group imparts significant steric hindrance, which can influence the physical properties such as solubility and melting point, as well as the reactivity of the compound.
科学研究应用
合成和表征
中间体化合物的合成:叔丁基4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑-1-羧酸酯已被用作克唑替尼等生物活性物质合成中的中间化合物。它的合成涉及从叔丁基-4-羟基哌啶-1-羧酸酯开始的多步反应,并通过 MS 和 1H NMR 光谱确认了结构 (Kong 等,2016)。
晶体结构和 DFT 研究:对叔丁基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吲唑-1-羧酸酯(1H-吲唑衍生物的重要中间体)进行了涉及晶体结构分析、DFT 计算和光谱学(FTIR、1H 和 13C NMR)的详细研究。这些研究对于理解此类化合物的物理化学性质至关重要 (Ye 等,2021)。
在聚合物和材料科学中的应用
聚合物合成:该化合物已被用于聚合物的合成,例如在制备两亲嵌段共聚物中。这些聚合物表现出明亮的荧光发射,可以针对特定应用进行调整,突出了该化合物在开发先进材料中的作用 (Fischer 等,2013)。
电致变色应用:叔丁基 4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑-1-羧酸酯衍生物已用于开发新的电致变色电池。这些电池利用三苯胺基共聚物,表明在智能窗户和显示技术中具有潜在应用 (Beaupré 等,2006)。
安全和危害
While specific safety and hazard information for this compound is not available, similar compounds are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may pose risks such as acute oral toxicity, acute dermal toxicity, and specific target organ toxicity .
属性
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-9-10(8-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPISOFJLWYBCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584474 | |
| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |
CAS RN |
552846-17-0 | |
| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)
